molecular formula C9H8BrNO2 B1269264 3-Bromo-4,5-dimethoxybenzonitrile CAS No. 781654-31-7

3-Bromo-4,5-dimethoxybenzonitrile

Cat. No. B1269264
Key on ui cas rn: 781654-31-7
M. Wt: 242.07 g/mol
InChI Key: PTCVIEQABWPBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187478B2

Procedure details

11 g 3-Bromo-4,5-dimethoxybenzaldehyde, 6.5 g sodium formate were dissolved in 50 mL of formic acid and stirred at 95° C. 3.6 g Hydroxylamine hydrochloride was added in portions and the mixture stirred for 4 h at 95° C., 2 days at 50° C. and 3 h at 120° C. The mixture was poured on to 700 mL of an almost saturated sodium chloride solution/ice mixture and the precipitate isolated, washed with water and dried to provide 3-bromo-4,5 dimethoxybenzonitrile.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.C([O-])=O.[Na+].Cl.[NH2:19]O.[Cl-].[Na+]>C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:19] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 4 h at 95° C., 2 days at 50° C. and 3 h at 120° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitate isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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